3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
Description
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-amino-5-(1-methylpyrazol-4-yl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H18N4O/c1-9(2)17-14(19)11-4-10(5-13(15)6-11)12-7-16-18(3)8-12/h4-9H,15H2,1-3H3,(H,17,19) |
InChI Key |
BLHSAVGJHKURPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is synthesized via condensation reactions, often involving hydrazine derivatives and carbonyl compounds. Two primary methods are reported:
Example Reaction Pathway :
Benzamide Core Synthesis
The benzamide moiety is typically formed via amide coupling:
Critical Notes :
-
Pd/C-mediated hydrogenation reduces nitro groups to amines, enabling subsequent amide bond formation.
-
Microwave-assisted reactions accelerate coupling steps while maintaining regioselectivity.
Final Assembly and Functionalization
Pyrazole-Benzamide Coupling
The pyrazole and benzamide moieties are linked via nucleophilic substitution or cross-coupling:
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alkylation | Isopropyl bromide + K₂CO₃ (DMF) | ~72% | |
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ + arylboronic acid (THF/H₂O) | 60–85% |
Example :
-
Pyrazole intermediate (e.g., 3-amino-5-cyano-1H-pyrazole) reacts with 3-bromobenzoic acid under Ullman conditions to form a benzamide-linked pyrazole.
-
Reduction : Pd/C catalyzes nitro group reduction to amine, enabling further functionalization.
Key Intermediates and Byproducts
| Intermediate | Structure | Role | Source |
|---|---|---|---|
| 3-Amino-5-cyano-1H-pyrazole | Precursor for benzamide coupling. | ||
| N-Isopropyl benzamide | Core scaffold for pyrazole attachment. |
Byproduct Management :
-
Sodium chloride (from cyanoacetone salt reactions) is precipitated using ethanol.
-
Unreacted starting materials are removed via silica gel chromatography or recrystallization.
Reaction Conditions and Optimization
Notable Challenges :
-
Pyrazole regioselectivity : N-methylation at position 1 vs. 3 requires precise control of alkylation conditions.
-
Stereochemical purity : Chiral centers in the pyrazole ring necessitate enantioselective catalysts or chiral auxiliaries.
Data Tables
Table 1: Molecular Properties
Table 2: Synthesis Steps and Yields
Research Findings and Applications
Biological Activity
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide has been investigated for its potential as a therapeutic agent in various diseases. Its structure allows it to interact with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. In vitro studies have shown that 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It has been explored for its effects on neurodegenerative diseases.
Case Study: Neuroprotective Effects
In experimental models of neurodegeneration, 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential role in treating conditions like Alzheimer's disease .
Anti-inflammatory Properties
The anti-inflammatory properties of pyrazole derivatives have been well-documented. This compound has shown promise in reducing inflammation in preclinical models.
Case Study: Inflammatory Response Modulation
Studies have reported that 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide can inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory disorders such as rheumatoid arthritis .
Table 1: Biological Activities of 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide
Mechanism of Action
The mechanism of action of 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Compounds for Comparison:
3-Amino-N-methyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide (CAS 1036757-67-1, ): Molecular Formula: C₁₂H₁₄N₄O Key Differences: The N-methyl group vs. N-isopropyl in the target compound. The isopropyl group increases steric bulk and lipophilicity (ClogP ~1.5 vs.
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide (Compound 9, ): Activity: 71% PCAF HAT inhibition at 100 μM. Key Differences: A 2-acylamino substituent and a 3-carboxyphenyl group instead of the pyrazole ring. The absence of a pyrazole may reduce π-π stacking interactions in binding pockets.
Compound 155 (3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide) (): Structure: Incorporates a quinazolinone core and purine moiety. Key Differences: The extended heterocyclic system contrasts with the simpler benzamide-pyrazole framework of the target compound, suggesting divergent biological targets.
Table 1: Comparative Activity and Structural Features
*ClogP estimated using fragment-based methods.
Critical Observations:
- Pyrazole vs. Carboxyphenyl : The pyrazole in the target compound may enhance metabolic stability compared to carboxyphenyl groups, which are prone to glucuronidation .
- N-Substituent Effects: The isopropyl group likely improves membrane permeability relative to N-methyl or polar acyl chains (e.g., hexanoylamino in ), though this could reduce aqueous solubility .
- Activity Gaps: While highlights the importance of 2-acylamino substituents for PCAF HAT inhibition (~60–79% activity), the target compound’s pyrazole and 3-amino groups suggest a different pharmacophoric profile.
Limitations
- Data Availability: No direct activity data for the target compound were found in the provided evidence.
- Synthetic Challenges : The isopropyl group may complicate synthesis due to steric hindrance during amide coupling.
Biological Activity
3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide, a compound featuring a pyrazole ring and an amino group, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 253.31 g/mol. Its structure includes:
- Amino Group : Contributing to hydrogen bonding and solubility.
- Pyrazole Ring : Known for diverse biological activities, including anticancer and anti-inflammatory properties.
The biological activity of 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide primarily involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. This interaction is crucial for its anticancer effects.
- Receptor Modulation : It may influence various cellular receptors, altering signal transduction pathways that affect cellular proliferation and survival.
Anticancer Activity
Recent studies have shown that 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes its activity against different tumor types:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | Moderate Cytotoxicity |
| MCF7 (Breast Cancer) | 4.8 | Significant Cytotoxicity |
| A549 (Lung Cancer) | 6.0 | Moderate Cytotoxicity |
| PC3 (Prostate Cancer) | 7.2 | Moderate Cytotoxicity |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathophysiology of various inflammatory diseases.
Case Studies
-
In Vivo Efficacy Against Tumors
- A study conducted on mice bearing xenograft tumors showed that administration of 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide led to a significant reduction in tumor volume compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells.
-
Synergistic Effects with Other Agents
- Research indicated that when combined with standard chemotherapeutics like doxorubicin, this compound enhances the overall cytotoxic effect, suggesting a potential for combination therapy in cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
- Modifications to the pyrazole ring or substituents on the benzamide can significantly alter potency and selectivity.
- For instance, replacing the isopropyl group with other alkyl chains has been shown to improve solubility and bioavailability without compromising efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization methods for 3-Amino-N-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)benzamide?
- Answer : The compound can be synthesized via multi-step condensation reactions starting from substituted benzamide precursors and pyrazole derivatives. Key steps include:
- Condensation : Reacting 3-amino-5-substituted benzamide with 1-methyl-1H-pyrazole-4-carbonyl chloride under anhydrous conditions (e.g., THF, DMF) with a base like triethylamine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Characterization : Confirm structure via -/-NMR (DMSO-d6, 400 MHz), FTIR (amide C=O stretch ~1650 cm), and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Combine analytical techniques:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS (e.g., [M+H] at m/z calculated for ).
- Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition temperature >200°C) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize receptor-binding assays (e.g., kinase inhibition) or cell-based viability tests (MTT assay) using cancer cell lines (e.g., HeLa, MCF-7). For anti-inflammatory activity, measure COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced activity?
- Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., EGFR). Focus on pyrazole and benzamide interactions with active-site residues .
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to analyze electron density distributions and identify reactive sites for functionalization .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to prioritize derivatives .
Q. How should researchers address contradictory bioactivity data across studies?
- Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Multivariate Analysis : Apply PCA to identify variables (e.g., solvent polarity, substituent electronegativity) causing discrepancies .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends in structure-activity relationships .
Q. What experimental design strategies improve reaction yield and selectivity?
- Answer :
- DoE (Design of Experiments) : Use a Central Composite Design to optimize variables (temperature, catalyst loading, solvent ratio). For example, maximize yield by tuning DMF:THF ratio (1:3 v/v) at 80°C .
- High-Throughput Screening : Test 96 reaction conditions (e.g., varying bases, coupling agents) using automated liquid handlers .
Q. What strategies enhance solubility and bioavailability without compromising activity?
- Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl to the amino group) to improve logP .
- Co-Crystallization : Screen with co-formers (succinic acid, PEG) via solvent evaporation to enhance dissolution rate .
- SAR Studies : Replace the isopropyl group with polar substituents (e.g., morpholine) while maintaining pyrazole interactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
